molecular formula C15H15N4O2S+ B12277121 8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione

8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione

Cat. No.: B12277121
M. Wt: 315.4 g/mol
InChI Key: SWFVCBIKQHVCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylsulfanylmethyl group attached to a dimethylpurin-3-ium-2,6-dione core. The presence of sulfur in the benzylsulfanylmethyl group adds to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzylsulfanylmethyl group is then introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the purine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the purine core, to form dihydropurine derivatives.

    Substitution: The benzylsulfanylmethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropurine derivatives, and various substituted purine compounds.

Scientific Research Applications

8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The benzylsulfanylmethyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    8-Methoxypsoralen: Used in the treatment of skin disorders like psoriasis and vitiligo.

    8-Mercaptoquinoline: Exhibits similar sulfur-containing properties.

Uniqueness

8-(Benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione is unique due to the presence of both a benzylsulfanylmethyl group and a purine core. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N4O2S+

Molecular Weight

315.4 g/mol

IUPAC Name

8-(benzylsulfanylmethyl)-1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C15H15N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/q+1

InChI Key

SWFVCBIKQHVCPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)CSCC3=CC=CC=C3

Origin of Product

United States

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